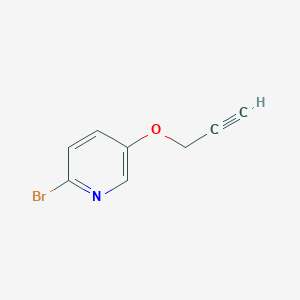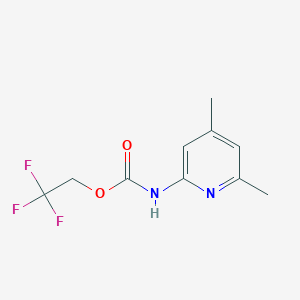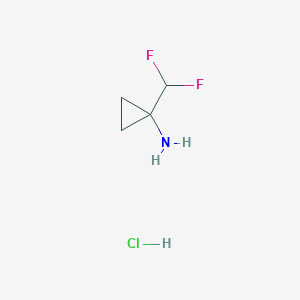
(4-氯-3-(4-羟基哌啶-1-羰基)苯基)硼酸
描述
“(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid” is a chemical compound with the molecular formula C12H15BClNO4 . It has a molecular weight of 283.52 . This compound is used in scientific research, with applications ranging from drug discovery to materials science.
Chemical Reactions Analysis
Boronic acids, including “(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid”, are often used in Suzuki–Miyaura coupling reactions . This is a type of cross-coupling reaction used to form carbon-carbon bonds. The reaction involves the transmetalation of an organoboron compound to a metal catalyst .科学研究应用
Suzuki–Miyaura Cross-Coupling Reactions
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. This reaction is pivotal in organic chemistry for creating carbon-carbon bonds, which are fundamental in constructing complex molecules . The boronic acid acts as a nucleophilic partner, transferring its organic group to a metal catalyst, typically palladium, which has been covalently bonded to an electrophilic partner. This process is highly valued for its mild reaction conditions, functional group tolerance, and the stability of the organoboron reagents involved .
Catalysis
Boronic acids, including (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid , are known to be effective catalysts. They can facilitate a variety of chemical transformations due to their Lewis acidity. This includes promoting regioselective functionalization of diols, carbohydrates, and epoxide ring-opening reactions . Their ability to coordinate with ligands like alcohols and amino alcohols enhances their catalytic capabilities.
Medicinal Chemistry
In medicinal chemistry, boronic acids are utilized for their bioactive properties. They can act as inhibitors or modulators of biological processes, making them useful in drug discovery and development. The specific structure of (4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid could potentially be exploited to target certain enzymes or receptors within the body .
Materials Science
Organoboron compounds, including boronic acids, play a significant role in materials science. They are used in the synthesis of polymers and optoelectronic materials due to their stability and ability to form boronic esters with diols. This property is essential for creating materials with desired physical and chemical properties .
Biological Imaging
Boronic acids can be used in biological imaging techniques. They have the ability to bind to various biological molecules, which can be tagged with fluorescent markers. This makes them useful in tracking and visualizing biological processes in real-time .
Sensor Development
The boronic acid moiety is instrumental in the development of sensors. For example, it can be combined with fluorescent compounds to create sensors for detecting catecholamines and their derivatives, such as dopamine, which are important neurotransmitters in the brain . These sensors can be used for monitoring neurotransmitter levels in various research and clinical settings.
属性
IUPAC Name |
[4-chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BClNO4/c14-11-2-1-8(13(18)19)7-10(11)12(17)15-5-3-9(16)4-6-15/h1-2,7,9,16,18-19H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCZAXRIQKQDPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)Cl)C(=O)N2CCC(CC2)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-3-(4-hydroxypiperidine-1-carbonyl)phenyl)boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



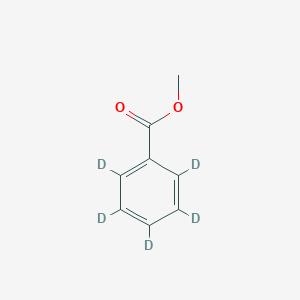
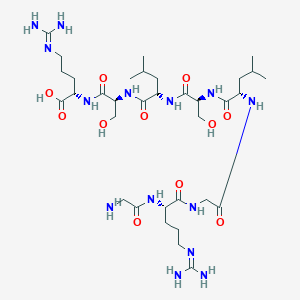
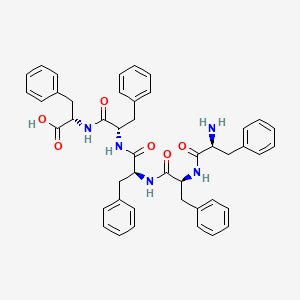
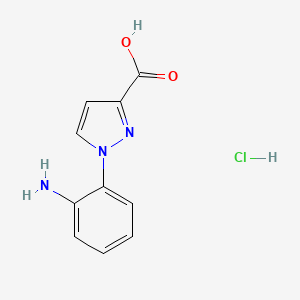

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-3-yl]methanamine hydrochloride](/img/structure/B1446027.png)
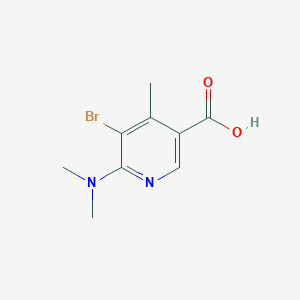

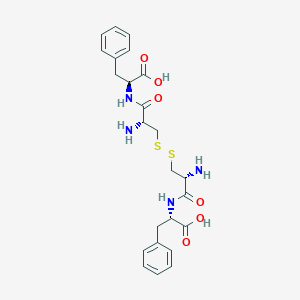
![4-methoxy-3,7-dimethylbenzo[d]thiazol-2(3H)-imine methanesulfonate](/img/structure/B1446032.png)
